GX-674

Beschreibung

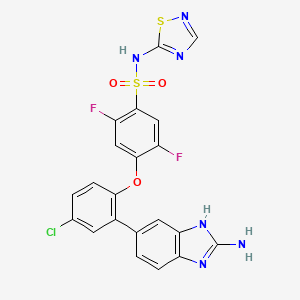

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTQZTZBFNPMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF2N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GX-674, a potent and selective antagonist of the voltage-gated sodium channel Nav1.7. Human genetic studies have unequivocally linked Nav1.7 to pain perception, making it a prime therapeutic target for the development of novel analgesics. GX-674 represents a significant advancement in the pursuit of selective Nav1.7 inhibitors. This document details the molecular interactions, quantitative pharmacology, and experimental methodologies underlying the characterization of GX-674.

Core Mechanism of Action: State-Dependent Blockade via Voltage-Sensor Domain IV

GX-674 exerts its inhibitory effect on Nav1.7 through a sophisticated mechanism known as voltage-sensor trapping. It is a state-dependent antagonist, demonstrating significantly higher potency for the inactivated state of the channel over the resting state. This property is crucial for its selectivity and potential therapeutic window, as it preferentially targets neurons in a state of high-frequency firing, which is characteristic of pain signaling.

The primary binding site of GX-674 is the voltage-sensor domain of the fourth homologous domain (VSD4) of the Nav1.7 channel.[1][2][3] Structural and functional studies have revealed that the anionic aryl sulfonamide "warhead" of GX-674 directly engages with the fourth arginine gating charge (R4) on the S4 helix of VSD4.[1][3] This interaction stabilizes the VSD4 in an activated conformation, which in turn promotes the inactivated state of the channel pore, thereby inhibiting sodium ion conduction. By opposing the deactivation of VSD4, GX-674 effectively "traps" the channel in a non-conducting state.

The isoform selectivity of GX-674 for Nav1.7 over other sodium channel subtypes is conferred by specific amino acid residues within the S2 and S3 helices of VSD4. This high degree of selectivity is a key feature that minimizes off-target effects, a common limitation of non-selective sodium channel blockers.

Quantitative Pharmacological Data

The potency and selectivity of GX-674 have been quantified through rigorous electrophysiological and radioligand binding assays. The data presented below is summarized from key in vitro studies.

Table 1: State-Dependent Inhibition of Human Nav1.7 by GX-674

| Holding Potential | IC50 (nM) | Channel State Targeted |

| -40 mV | 0.1 | Inactivated State |

| -120 mV | 100 | Resting State |

Data derived from whole-cell patch clamp electrophysiology on HEK293 cells expressing human Nav1.7.

Table 2: Isoform Selectivity Profile of GX-674

| Nav Channel Isoform | IC50 (nM) | Selectivity over Nav1.7 (-40 mV) |

| hNav1.7 | 0.1 | - |

| hNav1.1 | >10,000 | >100,000-fold |

| hNav1.2 | 1,000 | 10,000-fold |

| hNav1.3 | >10,000 | >100,000-fold |

| hNav1.4 | >10,000 | >100,000-fold |

| hNav1.5 | >10,000 | >100,000-fold |

| hNav1.6 | 1,000 | 10,000-fold |

| hNav1.8 | 3,850 | 38,500-fold |

IC50 values were determined using whole-cell patch clamp electrophysiology at a holding potential of -40 mV to favor the inactivated state.

Table 3: Radioligand Binding Affinity

| Radioligand | Protein Construct | Assay Type | Kd (nM) |

| [³H]GX-545 (Aryl Sulfonamide Analog) | VSD4-NavAb Chimera | Saturation Binding | 4 |

Data from radioligand binding assays using membranes from cells expressing a chimeric protein of Nav1.7 VSD4 and the bacterial sodium channel NavAb.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of GX-674 on Nav1.7.

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the potency and state-dependence of GX-674 inhibition of Nav1.7 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the full-length human Nav1.7 channel (SCN9A).

Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recordings:

-

Apparatus: Automated patch-clamp system (e.g., QPatch or Patchliner) or a conventional manual patch-clamp rig.

-

Electrodes: Borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with internal solution.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Data Acquisition: Currents are recorded using an amplifier (e.g., Axopatch 200B), filtered at 5 kHz, and digitized at 20 kHz. Series resistance is compensated by at least 80%.

Voltage Protocol for State-Dependent IC50 Determination:

-

Cells are clamped at a holding potential of either -120 mV (favoring the resting state) or -40 mV (favoring the inactivated state).

-

To elicit currents, a standard voltage protocol is applied at a frequency of 1 Hz: a 20 ms hyperpolarizing pulse to -150 mV to recover channels from inactivation, followed by a 10 ms depolarizing pulse to 0 mV to open unblocked channels.

-

Increasing concentrations of GX-674 are perfused onto the cells, and the peak inward sodium current is measured at each concentration.

-

Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity of aryl sulfonamide analogs to the VSD4 of Nav1.7.

Protein Preparation: A chimeric protein consisting of the voltage-sensor domain IV of human Nav1.7 fused to the bacterial sodium channel NavAb (VSD4-NavAb) is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified. Cell membranes containing the expressed chimera are prepared.

Radioligand: A tritiated aryl sulfonamide analog, [³H]GX-545, is used.

Binding Assay Protocol:

-

Incubation: Membranes containing the VSD4-NavAb chimera are incubated with varying concentrations of [³H]GX-545 in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA) in a 96-well plate.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter (e.g., GF/B) pre-soaked in a buffer using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of a competing unlabeled ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled GX-674) to saturate the specific binding sites.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Saturation binding data is plotted with specific binding as a function of the radioligand concentration and fitted to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Visualizations of Mechanism and Workflows

Signaling Pathway of GX-674 Action

Caption: Mechanism of GX-674 action on the Nav1.7 channel.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of GX-674.

Logical Relationship of GX-674 Binding and Selectivity

Caption: Key interactions driving GX-674's potency and selectivity.

References

- 1. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Human genetic studies have revealed that loss-of-function mutations in Nav1.7 lead to a congenital insensitivity to pain, while gain-of-function mutations cause debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder.[1][2] This has spurred significant research into developing selective Nav1.7 inhibitors as non-opioid analgesics. The aryl sulfonamide class of compounds, exemplified by GX-674, represents a group of potent and highly selective Nav1.7 antagonists. This document provides a comprehensive technical overview of the GX-674 class, including its mechanism of action, quantitative data, experimental protocols, and developmental status.

Mechanism of Action

GX-674 and related aryl sulfonamides are potent, state-dependent, and isoform-selective antagonists of the Nav1.7 channel.[3] Their mechanism relies on binding to a unique site on the channel's fourth voltage-sensing domain (VSD4).

State-Dependent Binding: The inhibitory activity of GX-674 is highly dependent on the conformational state of the Nav1.7 channel. These compounds preferentially bind to the activated, or depolarized, state of VSD4.[4] This binding traps VSD4 in its activated conformation, which allosterically promotes the inactivated state of the channel pore, thereby preventing the propagation of action potentials in nociceptive neurons. This state-dependent action is advantageous, as it suggests the compounds would be more active in hyperexcitable neurons, such as those involved in chronic pain signaling, while having less effect on normally firing neurons.

Structural Basis of Inhibition: X-ray crystallography studies of a chimeric Nav channel in complex with a related sulfonamide, GX-936, have elucidated the structural basis for this interaction. The binding site is a lipid-exposed pocket formed by the extracellular S1-S2 and S3-S4 regions of VSD4. Key interactions have been identified:

-

R4 Gating Charge: The fourth arginine residue (R4) on the S4 helix, a critical component of the voltage sensor, plays a crucial role in the potency of these compounds.

-

Selectivity Motifs: The high selectivity of this class for Nav1.7 over other Nav isoforms is determined by specific amino acid motifs within VSD4, notably a YWxxV motif on the S2 helix and a GMxxA motif on the S3 helix. Mutating these residues to those found in other Nav isoforms significantly reduces the binding affinity and potency of GX-674.

Quantitative Data

The potency and selectivity of GX-674 have been extensively characterized using electrophysiological methods. The data highlights its sub-nanomolar potency against Nav1.7 in the depolarized state and significant selectivity over other Nav channel isoforms.

Table 1: Potency and Selectivity of GX-674

| Channel Isoform | IC50 (nM) at -40 mV Holding Potential | Selectivity Fold (vs. Nav1.7) | Reference |

| hNav1.7 | 0.1 | - | |

| hNav1.1 | >1000 | >10,000x | |

| hNav1.2 | 100 | 1,000x | |

| hNav1.3 | >1000 | >10,000x | |

| hNav1.4 | >1000 | >10,000x | |

| hNav1.5 | >1000 | >10,000x | |

| hNav1.6 | 100 | 1,000x | |

| hNav1.8 | >1000 | >10,000x | |

| Data is derived from electrophysiology experiments on human (h) Nav channels. |

Table 2: State-Dependence of GX-674 Inhibition on hNav1.7

| Holding Potential | IC50 (nM) | Description | Reference |

| -40 mV | 0.1 | Represents depolarized/inactivated state | |

| -120 mV | >1000 | Represents resting/hyperpolarized state |

Experimental Protocols

The characterization of the GX-674 class of antagonists involves a combination of in vitro electrophysiology to determine potency and mechanism, and in vivo models to assess analgesic efficacy.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard for measuring ion channel activity and the effect of inhibitors. Automated patch-clamp (APC) systems like the IonWorks Quattro, QPatch, or SyncroPatch 768PE are often used for higher throughput.

Objective: To determine the concentration-dependent inhibition (IC50) of a compound on Nav1.7 channels.

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293) expressing the human Nav1.7 channel is cultured.

-

Cell Preparation: Cells are harvested and prepared as a single-cell suspension in an extracellular recording solution.

-

Automated Patch-Clamping:

-

Cells are loaded onto a specialized plate (e.g., PatchPlate in IonWorks).

-

The system automatically establishes a high-resistance "giga-seal" between a single cell and the recording electrode.

-

The cell membrane under the electrode is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of ion currents.

-

-

Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.7 currents. A common protocol for assessing state-dependent inhibitors is:

-

Holding Potential: The cell is held at a depolarized potential (e.g., -40 mV) to mimic a pathologically active state and maximize channel inactivation.

-

Recovery Pulse: A brief (e.g., 20 ms) hyperpolarizing pulse (e.g., -150 mV) is applied to recover a fraction of channels from inactivation.

-

Test Pulse: A depolarizing pulse (e.g., 10 ms to 0 mV) is immediately applied to open the recovered, unblocked channels, and the peak inward sodium current is measured. This sequence is repeated at a set frequency (e.g., 1 Hz).

-

-

Compound Application: The test compound (e.g., GX-674) is applied at various concentrations.

-

Data Analysis: The peak current in the presence of the compound is compared to the control (vehicle) current. A concentration-response curve is generated, and the IC50 value is calculated using the Hill equation.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

The Discovery and Development of GX-674 for Pain Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GX-674 emerged from a dedicated research program aimed at discovering potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development context of GX-674. While detailed in vivo efficacy and pharmacokinetic data for GX-674 are not publicly available, this guide incorporates representative data from closely related compounds, GDC-0276 and GDC-0310, developed from the same chemical series by Genentech and Xenon Pharmaceuticals. This provides valuable insight into the preclinical characterization of this class of NaV1.7 inhibitors.

Introduction: The NaV1.7 Target

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been strongly implicated in pain signaling. Human genetic studies have shown that loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals cannot feel pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes. This compelling genetic validation has made NaV1.7 a prime target for the development of novel, non-opioid analgesics.

Discovery of GX-674

GX-674 was developed by Genentech in collaboration with Xenon Pharmaceuticals as part of a program to identify selective small-molecule inhibitors of NaV1.7. It belongs to the aryl sulfonamide class of compounds. The research leveraged insights into the structure of the NaV1.7 channel to design molecules with high affinity and selectivity.

Mechanism of Action

GX-674 is a potent, state-dependent, and isoform-selective antagonist of the NaV1.7 channel. Its mechanism of action involves binding to the activated state of the voltage-sensor domain IV (VSD4) of the channel. By binding to this site, GX-674 traps the VSD4 in its activated conformation, which is thought to stabilize the inactivated state of the channel, thereby preventing ion conduction and inhibiting neuronal firing. The high selectivity of GX-674 for NaV1.7 over other sodium channel isoforms, such as the cardiac isoform NaV1.5, is a key characteristic, suggesting a potentially favorable safety profile.

Signaling Pathway Diagram

Caption: Mechanism of action of GX-674 on the NaV1.7 channel.

Quantitative Data

In Vitro Potency of GX-674

The primary in vitro potency of GX-674 was determined using electrophysiological assays.

| Compound | Target | Assay Type | Cell Line | IC50 | Reference |

| GX-674 | NaV1.7 | Electrophysiology | HEK293 | 0.1 nM (at -40 mV) | [1] |

Preclinical Efficacy of Related Compounds (GDC-0276 and GDC-0310)

While specific in vivo data for GX-674 is not publicly available, data from the closely related compounds GDC-0276 and GDC-0310 in a rodent model of NaV1.7-dependent pain (histamine-induced scratching) provide insight into the potential efficacy of this chemical class.

| Compound | Animal Model | Species | Dosing Route | Dose | Efficacy | Reference |

| GDC-0276 | Histamine-induced scratching | Mouse | Oral | 30 mg/kg | Statistically significant reduction in scratching bouts | [2] |

| GDC-0310 | Histamine-induced scratching | Mouse | Oral | 10 mg/kg | Statistically significant reduction in scratching bouts | [3] |

Preclinical Pharmacokinetics of a Related Compound (GDC-0276)

The following table summarizes the pharmacokinetic parameters of GDC-0276 in rats, providing a reference for the expected profile of this class of compounds.

| Compound | Species | Dosing Route | Dose | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) | Reference |

| GDC-0276 | Rat | IV | 1 mg/kg | 3.8 | 15 | 3.9 | N/A | |

| GDC-0276 | Rat | PO | 5 mg/kg | - | - | - | 60 |

Experimental Protocols

Electrophysiology (Whole-Cell Patch Clamp)

The following is a generalized protocol based on standard methods for characterizing NaV1.7 inhibitors.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 are cultured under standard conditions.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature.

-

Solutions:

-

Internal Solution (pipette): Contains (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.

-

External Solution (bath): Contains (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol for IC50 Determination:

-

Cells are held at a holding potential of -120 mV.

-

To determine state-dependent inhibition (e.g., at -40 mV), a depolarizing pre-pulse to -40 mV is applied to accumulate channels in the inactivated state before a test pulse to elicit sodium current.

-

A series of concentrations of the test compound (e.g., GX-674) are applied, and the resulting inhibition of the peak sodium current is measured.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

In Vivo Pain Model (Histamine-Induced Scratching)

This protocol is representative for assessing NaV1.7 target engagement in vivo, as used for GDC-0276 and GDC-0310.

-

Animals: Male C57BL/6 mice are used.

-

Compound Administration: The test compound is administered orally at the desired dose (e.g., 10 or 30 mg/kg) at a specified time before the histamine challenge.

-

Histamine Challenge: Histamine is administered via intradermal injection into the scruff of the neck.

-

Behavioral Observation: Immediately following histamine injection, the number of scratching bouts is counted for a defined period (e.g., 30 minutes).

-

Data Analysis: The total number of scratches in the compound-treated group is compared to the vehicle-treated control group to determine the percentage of inhibition.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the preclinical assessment of NaV1.7 inhibitors.

Development Status and Conclusion

GX-674 was a potent and selective NaV1.7 inhibitor that demonstrated promising in vitro characteristics. However, it did not progress to clinical trials. The development program at Genentech and Xenon Pharmaceuticals subsequently advanced other acyl-sulfonamide compounds, GDC-0276 and GDC-0310, which completed Phase 1 clinical studies before their development was also discontinued.

The discovery and preclinical characterization of GX-674 and related compounds have significantly contributed to the understanding of how to achieve isoform selectivity for NaV channel inhibitors. The challenges encountered in translating the potent preclinical activity of NaV1.7 inhibitors into clinical efficacy for pain remain an active area of research and development in the pharmaceutical industry. This whitepaper provides a technical foundation for researchers continuing to explore this important therapeutic target.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the structural and molecular underpinnings of the interaction between GX-674, a potent and selective antagonist, and the voltage-sensing domain 4 (VSD4) of the human voltage-gated sodium channel Nav1.7. Understanding this interaction is pivotal for the rational design of next-generation analgesics targeting Nav1.7, a genetically validated target for pain.

Core Interaction: A State-Dependent Blockade

GX-674 and its analogs, belonging to the aryl sulfonamide class of inhibitors, exhibit a state-dependent inhibition of Nav1.7. These compounds preferentially bind to the activated state of VSD4, trapping it in this conformation. This, in turn, stabilizes an inactivated state of the channel, thereby preventing the propagation of action potentials.[1][2][3] The binding site is located on the extracellular side of the VSD4.[4]

The interaction is characterized by the anionic sulfonamide "warhead" of the molecule engaging with the fourth arginine gating charge (R4) on the S4 helix of VSD4.[4] This interaction forms a bidentate salt bridge, which is a key anchor for the inhibitor. The binding pocket can be further divided into three main regions: an anion-binding pocket, a selectivity pocket, and a lipid-exposed pocket, which collectively accommodate the inhibitor and determine its potency and isoform selectivity.

Quantitative Analysis of GX-674 Interaction

The potency and selectivity of GX-674 have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data available.

| Compound | Target | IC50 (Holding Potential) | Reference |

| GX-674 | Human Nav1.7 | 0.1 nM (-40 mV) | |

| GX-674 | Human Nav1.7 | ~100-fold less potent at -120 mV |

| Nav Channel Isoform | GX-674 Inhibition Potency | Reference |

| Nav1.1 | >10 µM | |

| Nav1.2 | >10 µM | |

| Nav1.3 | >10 µM | |

| Nav1.4 | >10 µM | |

| Nav1.5 | >10 µM | |

| Nav1.6 | ~1 µM | |

| Nav1.7 | Potent (nM range) | |

| Nav1.8 | >10 µM |

Key Molecular Determinants of Interaction

Structural studies, primarily using a Nav1.7 VSD4-NavAb chimeric channel and cryo-electron microscopy (cryo-EM), have elucidated the specific residues crucial for the high-affinity and selective binding of aryl sulfonamides.

| Residue(s) | Location | Role in Interaction | Reference |

| R1608 (R4) | VSD4 S4 Helix | Forms a salt bridge with the sulfonamide warhead. Mutation to Alanine reduces potency and state-dependence. | |

| Y1537, W1538 | VSD4 S2 Helix | Key determinants of isoform selectivity. Mutation to Nav1.1/1.3 equivalents (Y1537S/W1538R) reduces potency by over 100-fold. | |

| D1586 | VSD4 S3 Helix | Contributes to the binding and selectivity. | |

| V1541, M1582 | VSD4 | Form the hydrophobic floor of the binding pocket. | |

| S1-S2 Loop | VSD4 | Chimeras with the Nav1.1 S1-S2 loop show a 100-fold decrease in potency. |

Experimental Protocols

The elucidation of the GX-674 interaction with Nav1.7 VSD4 has relied on a combination of cutting-edge experimental techniques.

Electrophysiology

-

Objective: To measure the inhibitory potency and state-dependence of GX-674 on Nav1.7 and other Nav channel isoforms.

-

Methodology: Whole-cell patch-clamp recordings are performed on cells heterologously expressing the human Nav channel of interest (e.g., HEK293 cells). A standard voltage protocol is used to assess the compound's effect at different membrane potentials. For instance, to measure IC50, a short pulse to a very negative potential (e.g., -150 mV) is used to recover channels from inactivation, followed by a depolarizing pulse (e.g., 0 mV) to open unblocked channels. This is repeated at a set frequency (e.g., 1 Hz). The holding potential is varied (e.g., -40 mV vs. -120 mV) to assess state-dependence. Dose-response curves are then generated to calculate the IC50 values.

Protein Engineering and Crystallography/Cryo-EM

-

Objective: To determine the high-resolution structure of the inhibitor bound to the Nav1.7 VSD4.

-

Methodology: Due to the difficulty in crystallizing the full-length human Nav1.7 channel, a chimeric protein approach was employed. The VSD4 of human Nav1.7 was grafted onto a bacterial sodium channel, such as NavAb or NavPas, which are more amenable to structural studies.

-

Construct Design: Chimeric constructs where the VSD4 of the bacterial channel is replaced with the VSD4 of human Nav1.7 are generated.

-

Protein Expression and Purification: The chimeric protein is expressed (e.g., in E. coli) and purified.

-

Complex Formation: The purified chimeric protein is incubated with the aryl sulfonamide inhibitor (e.g., GX-936, a close analog of GX-674).

-

Structural Determination:

-

X-ray Crystallography: The protein-inhibitor complex is crystallized, and X-ray diffraction data are collected to solve the structure.

-

Cryo-Electron Microscopy (Cryo-EM): The complex is reconstituted into lipid nanodiscs, vitrified, and imaged using a cryo-electron microscope. Single-particle analysis is then used to reconstruct the 3D structure.

-

-

Radioligand Binding Assays

-

Objective: To measure the binding affinity of aryl sulfonamides to the VSD4-NavAb chimera.

-

Methodology: A tritiated aryl sulfonamide compound is synthesized. Membranes from cells expressing the VSD4-NavAb chimera are incubated with varying concentrations of the radioligand. The amount of bound radioligand is then measured to determine the binding affinity (Kd).

Visualizations of Workflows and Interactions

To further clarify the experimental logic and molecular interactions, the following diagrams are provided.

References

- 1. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 2. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its crucial role in pain signaling pathways. Genetic validation from individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, resulting in a congenital inability to perceive pain, has spurred significant research into selective inhibitors of this channel. GX-674, an aryl sulfonamide-based compound, is a potent and state-dependent inhibitor of Nav1.7. This technical guide provides a comprehensive overview of the pharmacological profile of GX-674, including its selectivity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The inhibitory activity and selectivity of GX-674 against various voltage-gated sodium channel subtypes are summarized below. The data highlights the compound's high affinity for Nav1.7, particularly in the inactivated state.

Table 1: In Vitro Inhibitory Potency of GX-674 against Human Nav Channel Isoforms

| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Cell Line | Reference |

| hNav1.7 | 0.1 | -40 | HEK293 | [1] |

| hNav1.2 | Data not available | - | - | - |

| hNav1.5 | >10,000 | -60 | HEK293 | [2] |

| hNav1.6 | Data not available | - | - | - |

| Selectivity Ratio (Nav1.5/Nav1.7) | >100,000-fold |

Note: The high degree of state-dependent inhibition is a key feature of GX-674. The potency is significantly higher at depolarized holding potentials where a larger fraction of channels are in the inactivated state.

Table 2: Pharmacokinetic Profile of Related Aryl Sulfonamide Nav1.7 Inhibitors

Specific pharmacokinetic data for GX-674 is not publicly available. The following table presents data for other compounds within the same chemical class to provide a general understanding of their properties.

| Compound | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Species | Reference |

| Compound 19 | Oral | - | - | - | Rodent | [3] |

| AM-2099 | Oral | - | - | Favorable | Rat, Dog | [4] |

Experimental Protocols

The following section details the methodologies employed in the preclinical characterization of GX-674 and related aryl sulfonamide inhibitors.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To determine the potency and selectivity of GX-674 on various Nav channel subtypes.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the alpha subunit of the target human Nav channel (e.g., hNav1.7, hNav1.5).

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 10 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjusted to pH 7.2 with CsOH.

Procedure:

-

HEK293 cells expressing the Nav channel of interest are cultured and prepared for electrophysiological recording.

-

Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

-

To assess the state-dependent inhibition, the membrane potential is held at various potentials (e.g., -120 mV for the resting state and -40 mV to -60 mV for the inactivated state)[1].

-

A voltage protocol is applied to elicit sodium currents. A typical protocol involves a brief hyperpolarizing step to remove inactivation, followed by a depolarizing test pulse to open the channels.

-

GX-674 is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.

-

The concentration-response data is fitted to a Hill equation to determine the IC50 value.

In Vivo Pain Models (General Protocol for Aryl Sulfonamides)

Specific in vivo efficacy data for GX-674 is not publicly available. The following is a general protocol for evaluating related compounds in preclinical pain models.

Objective: To assess the analgesic efficacy of Nav1.7 inhibitors in rodent models of pain.

Models:

-

Formalin-induced inflammatory pain model: Formalin is injected into the paw of a rodent, and the time spent licking or biting the paw is measured as an indicator of pain.

-

Complete Freund's Adjuvant (CFA)-induced inflammatory pain model: CFA is injected into the paw, leading to a localized inflammation and hypersensitivity to thermal and mechanical stimuli.

-

Chronic Constriction Injury (CCI) model of neuropathic pain: The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia.

Procedure:

-

Baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus, paw withdrawal threshold to a mechanical stimulus) are measured before drug administration.

-

The test compound (e.g., an aryl sulfonamide Nav1.7 inhibitor) is administered orally or via another relevant route.

-

Pain responses are measured at various time points after drug administration.

-

The percentage reversal of hyperalgesia or allodynia is calculated to determine the efficacy of the compound.

Visualizations: Mechanism and Workflows

Mechanism of State-Dependent Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GX-674: A Potent and Selective Nav1.7 Antagonist

This technical guide provides an in-depth overview of the in vitro potency, selectivity, and mechanism of action of GX-674, a state-dependent antagonist of the voltage-gated sodium channel Nav1.7. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Efficacy and Potency Data

GX-674 demonstrates sub-nanomolar potency for the human Nav1.7 channel, with significant selectivity over other Nav channel isoforms. The inhibitory activity of GX-674 is highly dependent on the membrane potential, exhibiting greater potency at depolarized potentials where the channel resides in inactivated states.

Table 1: Potency (IC50) of GX-674 against a Panel of Human Voltage-Gated Sodium Channels

| Channel Subtype | IC50 (nM) at -40 mV | IC50 (nM) at -120 mV | Cell Line |

| Nav1.7 | 0.1 | >10,000 | HEK293 |

| Nav1.1 | ~1,000 | >10,000 | HEK293 |

| Nav1.2 | ~1,000 | >10,000 | HEK293 |

| Nav1.3 | >10,000 | >10,000 | HEK293 |

| Nav1.4 | >10,000 | >10,000 | HEK293 |

| Nav1.5 | >10,000 | >10,000 | HEK293 |

| Nav1.6 | ~1,000 | >10,000 | HEK293 |

| Nav1.8 | 3850 | Not Reported | HEK293 |

Data compiled from publicly available sources.[1][2][3]

Mechanism of Action: State-Dependent Blockade

GX-674 is an aryl sulfonamide that acts as a gating modifier. It selectively binds to the voltage-sensor domain IV (VSD4) of the Nav1.7 channel.[4][5] This binding is state-dependent, with high affinity for the activated or inactivated states of the channel and very low affinity for the resting state. By binding to VSD4, GX-674 traps the domain in an activated conformation, which in turn stabilizes the inactivated state of the channel pore, thereby inhibiting ion conduction. This voltage-dependent mechanism contributes to its selectivity and potentially favorable therapeutic window, as it would preferentially target neurons that are in a depolarized, disease-relevant state.

Experimental Protocols

The following outlines the whole-cell patch-clamp electrophysiology protocol used for determining the in vitro potency and selectivity of GX-674.

Cell Culture and Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the full-length human Nav channel subtypes (Nav1.1-1.8) are used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic (e.g., 500 µg/mL G418) is included to maintain stable expression of the channel. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

-

Cell Preparation: For electrophysiological recordings, cells are plated onto glass coverslips pre-coated with poly-D-lysine.

Electrophysiological Recordings

-

Technique: Whole-cell voltage-clamp recordings are performed using either manual or automated patch-clamp systems.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium fluoride is used to block potassium channels.

-

-

Compound Application: GX-674 is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Voltage-Clamp Protocol for IC50 Determination

To assess the state-dependent inhibition of GX-674, two different holding potentials are utilized: -120 mV to favor the resting state and -40 mV to favor the inactivated state.

-

Establish Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration.

-

Holding Potential: The cell membrane potential is held at either -120 mV or -40 mV.

-

Voltage Protocol:

-

A brief (20 ms) hyperpolarizing pulse to -150 mV is applied to recover any channels from inactivation.

-

This is immediately followed by a 10 ms depolarizing pulse to 0 mV to elicit a sodium current.

-

This two-pulse protocol is repeated at a frequency of 1 Hz.

-

-

Data Acquisition: The peak inward sodium current during the 0 mV test pulse is measured.

-

Compound Perfusion: After establishing a stable baseline current, the external solution containing GX-674 at various concentrations is perfused over the cell.

-

IC50 Calculation: The peak current is measured in the presence of each compound concentration until a steady-state block is achieved. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

References

The Role of GX-674 in Elucidating Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic studies in humans have unequivocally demonstrated its essential role in nociception; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes. This has spurred the development of selective Nav1.7 inhibitors as promising non-opioid analgesics. GX-674 is a potent and highly selective antagonist of the Nav1.7 channel that has served as a valuable pharmacological tool for dissecting the role of this channel in pain signaling pathways. This technical guide provides an in-depth overview of GX-674, including its mechanism of action, selectivity, and the experimental frameworks used to characterize its effects.

Core Concepts: Mechanism of Action and Selectivity of GX-674

GX-674 is an aryl sulfonamide that acts as a state-dependent antagonist of the Nav1.7 channel.[1][2] Its mechanism of action involves binding to the fourth voltage-sensing domain (VSD4) of the channel.[2] This binding traps the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel, thereby inhibiting the propagation of action potentials in nociceptive neurons.[2]

Quantitative Data: In Vitro Potency and Selectivity

The remarkable potency and selectivity of GX-674 for Nav1.7 over other sodium channel isoforms are key attributes that make it a valuable research tool. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | IC50 (nM) | Conditions | Reference |

| Human Nav1.7 | 0.1 | Whole-cell patch clamp on HEK293 cells, holding potential -40 mV | [3] |

| Human Nav1.5 | >10,000 | Inferred from 100,000-fold selectivity versus Nav1.7 | |

| Human Nav1.1, 1.2, 1.3, 1.6 | - | GX-674 shows similar activity at Nav1.7 and Nav1.2 |

Signaling Pathways and Experimental Workflows

The study of GX-674 and its interaction with Nav1.7 involves specific signaling pathways and experimental workflows. The following diagrams illustrate these core concepts.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the standard protocols for key experiments used to study Nav1.7 inhibitors like GX-674.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of ion channel modulators.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are commonly used.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Electrophysiological Recordings:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

Procedure: Whole-cell voltage-clamp recordings are performed at room temperature. Pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution. A holding potential that mimics the physiological state of interest (e.g., -40 mV to study the inactivated state) is applied.

-

-

Drug Application: GX-674 is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The inhibition of the sodium current by GX-674 is measured at various concentrations to determine the half-maximal inhibitory concentration (IC50) by fitting the data to a Hill equation.

In Vivo Pain Models

While specific in vivo data for GX-674 is not widely published, the following are standard rodent models used to assess the efficacy of Nav1.7 inhibitors in preclinical settings.

This model assesses both acute and tonic pain responses.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Procedure: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

-

Behavioral Assessment: The time the animal spends licking, flinching, or biting the injected paw is recorded. The response is biphasic: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-60 minutes post-injection).

-

Drug Administration: GX-674 would typically be administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.

-

Outcome Measures: A reduction in the duration of nocifensive behaviors in either phase is indicative of analgesic efficacy.

This model induces a more persistent inflammatory state.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure: An emulsion of CFA is injected into the plantar surface of one hind paw, leading to localized inflammation, edema, and hypersensitivity that can last for several days to weeks.

-

Behavioral Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful heat stimulus) is assessed using a radiant heat source (e.g., Hargreaves test).

-

Drug Administration: GX-674 would be administered at various time points after CFA injection to assess its ability to reverse established hypersensitivity.

-

Outcome Measures: An increase in the paw withdrawal threshold to mechanical stimulation or an increase in the latency to withdraw from a heat source indicates an analgesic effect.

This is a widely used model of peripheral neuropathic pain.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in the development of mechanical allodynia and thermal hyperalgesia in the paw region innervated by the spared sural nerve.

-

Behavioral Assessment: Mechanical and thermal sensitivity are assessed as described for the CFA model.

-

Drug Administration: The efficacy of GX-674 in reversing neuropathic pain would be evaluated by administering the compound after the development of stable hypersensitivity.

-

Outcome Measures: Similar to the CFA model, an attenuation of mechanical allodynia or thermal hyperalgesia is the primary indicator of efficacy.

Conclusion and Future Directions

GX-674 is a powerful research tool that has contributed to our understanding of the critical role of the Nav1.7 channel in pain signaling. Its high potency and selectivity allow for the precise interrogation of Nav1.7 function in various experimental systems. While detailed in vivo efficacy and pharmacokinetic data for GX-674 are not extensively available in the public domain, the established preclinical models of pain provide a clear framework for its future evaluation as a potential analgesic. Further studies are warranted to fully characterize the in vivo profile of GX-674 and to explore the therapeutic potential of targeting the VSD4 of Nav1.7 for the treatment of chronic pain. The continued investigation of compounds like GX-674 will undoubtedly pave the way for the development of novel, non-opioid pain therapies.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the state-dependent inhibition of the voltage-gated sodium channel Nav1.7 by the potent and selective antagonist, GX-674. By leveraging key experimental data, this document outlines the quantitative aspects of this interaction and the methodologies used to elucidate them.

Core Findings: State-Dependent Potency of GX-674

GX-674, an aryl sulfonamide, demonstrates a profound state-dependent inhibition of the Nav1.7 channel, exhibiting a marked preference for the inactivated state over the resting state. This characteristic is crucial for its selectivity and potential therapeutic window. The half-maximal inhibitory concentrations (IC50) under conditions favoring different channel conformations are summarized below.

| Channel State | Holding Potential | GX-674 IC50 (nM) |

| Inactivated | -40 mV | ~0.1 |

| Resting | -120 mV | >1000 |

Table 1: State-Dependent Inhibition of Nav1.7 by GX-674. Data extrapolated from dose-response curves presented in Ahuja S, et al. Science. 2015.[1][2]

The profound difference in potency, with GX-674 being over 10,000-fold more potent on the inactivated channel, underscores its mechanism of action which involves trapping the channel in a non-conducting conformation.[3][4]

Experimental Protocols: Elucidating State-Dependent Inhibition

The quantitative understanding of GX-674's interaction with Nav1.7 is primarily derived from whole-cell patch-clamp electrophysiology experiments on HEK293 cells stably expressing human Nav1.7. The following protocols are designed to isolate and study the channel in its resting and inactivated states.

Cell Culture and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 α-subunit.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

Compound Preparation: GX-674 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to final concentrations in the external solution. The final DMSO concentration is kept below 0.1% to avoid solvent effects.

-

Electrophysiological Recordings

Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

-

Holding Potential: The cell membrane is held at a depolarized potential of -40 mV. This holding potential promotes the transition of a significant population of Nav1.7 channels into the inactivated state.[5]

-

Voltage Pulse Protocol: To measure the available current, a brief (e.g., 20 ms) hyperpolarizing pulse to -150 mV is applied to allow for a rapid recovery of channels from inactivation. This is immediately followed by a depolarizing test pulse to 0 mV (e.g., for 10 ms) to elicit an inward sodium current. This pulse sequence is repeated at a frequency of 1 Hz.

-

Data Acquisition: The peak inward current during the test pulse is measured before and after the application of varying concentrations of GX-674.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of GX-674, and the data are fitted with a Hill equation to determine the IC50 value.

-

Holding Potential: The cell membrane is held at a hyperpolarized potential of -120 mV. At this potential, the majority of Nav1.7 channels are in the resting (closed) state and available for activation.

-

Voltage Pulse Protocol: From the holding potential of -120 mV, a depolarizing test pulse to 0 mV (e.g., for 10 ms) is applied to activate the channels and elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) to minimize the accumulation of channels in the inactivated state.

-

Data Acquisition: Peak inward currents are measured at baseline and after equilibration with different concentrations of GX-674.

-

Data Analysis: The IC50 for the resting state is determined by plotting the concentration-response curve and fitting it with the Hill equation.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the state-dependent binding of GX-674 and the experimental workflow used to characterize it.

Conclusion

The highly state-dependent inhibition of Nav1.7 by GX-674, with its profound preference for the inactivated state, represents a key mechanistic feature that likely contributes to its isoform selectivity. The detailed electrophysiological protocols outlined herein provide a robust framework for quantifying this state-dependence, offering valuable insights for the development of next-generation analgesics targeting Nav1.7. This targeted approach, focusing on the inactivated state of the channel, holds promise for achieving therapeutic efficacy while minimizing off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research, underscored by human genetic studies linking gain-of-function mutations to inherited pain disorders and loss-of-function mutations to a congenital inability to perceive pain. The development of selective inhibitors for Nav1.7 is therefore a promising avenue for novel analgesics. GX-674, an aryl sulfonamide-based antagonist, has been identified as a highly potent and selective chemical probe for investigating the physiological and pathological roles of Nav1.7. This guide provides a comprehensive overview of GX-674, including its mechanism of action, selectivity profile, and detailed experimental protocols for its use in exploring Nav1.7 function.

Data Presentation

Table 1: In Vitro Potency and Selectivity of GX-674 and Related Compounds against Human Nav Channels

| Compound | Nav1.7 IC₅₀ (nM) | Selectivity vs. Nav1.1 (fold) | Selectivity vs. Nav1.2 (fold) | Selectivity vs. Nav1.4 (fold) | Selectivity vs. Nav1.5 (fold) | Selectivity vs. Nav1.6 (fold) | Reference |

| GX-674 | 0.1 | >1000 | >1000 | >1000 | ~100,000 | >1000 | [1][2] |

| GDC-0276 | 0.4 | >21 | >21 | ~21 | >21 | ~1200 | [3][4] |

| GDC-0310 | 0.6 | >63 | >63 | ~6 | >63 | ~330 | [3] |

IC₅₀ values were determined using whole-cell patch-clamp electrophysiology.

Mechanism of Action

GX-674 exerts its inhibitory effect through a state-dependent interaction with the Nav1.7 channel. It preferentially binds to the activated state of the voltage-sensor domain of domain IV (VSD4). The anionic aryl sulfonamide "warhead" of GX-674 engages with the fourth arginine gating charge (R4) on the S4 helix of VSD4. This interaction traps the VSD4 in its activated conformation, which in turn stabilizes the inactivated state of the channel, thereby preventing ion conduction. This voltage-sensor trapping mechanism is key to its potent and state-dependent inhibition. The high selectivity of GX-674 for Nav1.7 is attributed to specific amino acid residues within the S2 and S3 helices of VSD4 that form a unique binding pocket.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to assess the inhibitory activity of GX-674 on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH)

-

GX-674 stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig with amplifier and data acquisition system

Methodology:

-

Culture HEK293-hNav1.7 cells to 50-80% confluency.

-

Prepare a dilution series of GX-674 in the external solution to achieve the desired final concentrations.

-

Establish a whole-cell patch-clamp configuration on an isolated cell.

-

Apply a standard voltage protocol to elicit Nav1.7 currents. A typical protocol to assess state-dependent block is as follows: from a holding potential of -120 mV, apply a short (20 ms) pulse to -150 mV to ensure all channels are in the resting state, followed by a depolarizing step to 0 mV for 10 ms to open the channels. This is repeated at a frequency of 1 Hz.

-

To assess inhibition at a more depolarized, physiologically relevant potential where a significant fraction of channels are inactivated, change the holding potential to -40 mV.

-

Perfuse the cell with the external solution containing a known concentration of GX-674 and record the current response to the voltage protocol until a steady-state block is achieved.

-

Wash out the compound with the external solution to assess the reversibility of the block.

-

Repeat for a range of GX-674 concentrations to generate a dose-response curve and calculate the IC₅₀ value.

In Vivo Pain Model: Formalin-Induced Pain Behavior

This protocol describes a common inflammatory pain model to evaluate the analgesic efficacy of GX-674 in rodents.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

5% formalin solution

-

GX-674 formulation for systemic administration (e.g., dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline)

-

Observation chambers with a mirrored floor

Methodology:

-

Acclimatize rats to the observation chambers for at least 30 minutes before the experiment.

-

Administer GX-674 or vehicle to the rats via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.

-

Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the rat back into the observation chamber and record the total time spent licking or biting the injected paw for a period of 60 minutes.

-

The pain response is typically biphasic: the early phase (0-5 minutes) represents acute nociception, and the late phase (15-60 minutes) reflects inflammatory pain.

-

Compare the paw licking/biting time between the GX-674-treated and vehicle-treated groups to determine the analgesic effect.

Mandatory Visualizations

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of GX-674.

Caption: Workflow for in vitro characterization of GX-674 using patch-clamp electrophysiology.

Caption: Logical relationship of GX-674's properties to its utility as a chemical probe.

Conclusion

GX-674 stands out as a powerful tool for the neuroscience and pharmacology communities. Its exceptional potency and selectivity for Nav1.7 make it an invaluable probe for dissecting the intricate roles of this channel in nociception and other physiological processes. The detailed protocols provided herein offer a starting point for researchers to utilize GX-674 in their own investigations, paving the way for a deeper understanding of Nav1.7 function and the development of next-generation analgesics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Properties and Target Engagement of GX-674: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical properties of GX-674, a potent and selective state-dependent antagonist of the voltage-gated sodium channel NaV1.7. We delve into the quantitative aspects of its interaction with NaV1.7, detail the experimental methodologies for its characterization, and explore the downstream signaling pathways affected by its target engagement. This document is intended to serve as a valuable resource for researchers in the fields of pain therapeutics, ion channel pharmacology, and drug discovery.

Introduction

Voltage-gated sodium channels (NaV) are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a critical mediator of pain perception.[1][2][3] Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, whereas gain-of-function mutations are associated with debilitating inherited pain syndromes.[3] This makes NaV1.7 a highly attractive target for the development of novel analgesics.

GX-674 is an aryl sulfonamide compound that has emerged as a potent and highly selective inhibitor of NaV1.7. It exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel. This guide summarizes the key biophysical data for GX-674, provides detailed experimental protocols for its characterization, and presents a model for its target engagement and downstream effects.

Biophysical Properties of GX-674

The interaction of GX-674 with NaV1.7 has been primarily characterized using electrophysiological techniques. The data highlight its high potency and selectivity.

Potency and State-Dependence

GX-674 is a potent inhibitor of human NaV1.7, with its inhibitory activity being highly dependent on the conformational state of the channel. It demonstrates significantly higher affinity for the inactivated state compared to the resting state.

| Parameter | Value | Holding Potential | Cell Line | Reference |

| IC50 | 0.1 nM | -40 mV | HEK293 |

Table 1: Potency of GX-674 on human NaV1.7.

Isoform Selectivity

A critical attribute of a therapeutic NaV1.7 inhibitor is high selectivity over other NaV channel isoforms to minimize off-target effects, particularly cardiac liability associated with NaV1.5 inhibition. GX-674 demonstrates remarkable selectivity for NaV1.7.

| NaV Isoform | Selectivity vs. NaV1.7 | Reference |

| NaV1.5 | ~100,000-fold |

Table 2: Selectivity of GX-674 for NaV1.7 over NaV1.5.

Note: Comprehensive quantitative data from binding assays such as Surface Plasmon Resonance (SPR) or thermodynamic analyses like Isothermal Titration Calorimetry (ITC) for GX-674 are not publicly available at this time.

Experimental Protocols

The characterization of GX-674 and other state-dependent NaV1.7 inhibitors relies on precise experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the potency and mechanism of action of ion channel modulators.

Objective: To determine the IC50 of GX-674 on NaV1.7 and to characterize its state-dependent inhibition.

Materials:

-

HEK293 or CHO cells stably expressing human NaV1.7.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

Patch-clamp amplifier and data acquisition system.

-

GX-674 stock solution in DMSO.

Procedure:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing hNaV1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Preparation: Plate cells on poly-D-lysine coated coverslips for recording.

-

Recording Setup: Perform whole-cell patch-clamp recordings at room temperature.

-

Voltage Protocols:

-

For State-Dependent Inhibition (Inactivated State): To assess inhibition of the inactivated state, use a holding potential that promotes inactivation, such as -40 mV. Elicit currents with a brief test pulse to a depolarized potential (e.g., 0 mV).

-

Protocol Example: From a holding potential of -40 mV, apply a 20 ms test pulse to 0 mV.

-

-

Compound Application: Prepare serial dilutions of GX-674 in the external solution. Apply different concentrations of GX-674 to the cells via a perfusion system.

-

Data Analysis:

-

Measure the peak inward sodium current in the absence and presence of different concentrations of GX-674.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the GX-674 concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

-

Target Engagement and Signaling Pathways

GX-674 engages with the voltage-sensing domain IV (VSD4) of NaV1.7, trapping it in an activated conformation, which in turn stabilizes an inactivated state of the channel. The interaction involves key residues, with the R1608 residue being critical for high-affinity binding. The inhibition of NaV1.7 by GX-674 has downstream consequences on neuronal signaling pathways implicated in pain.

Experimental Workflow for Characterization

The comprehensive characterization of a NaV1.7 inhibitor like GX-674 follows a logical workflow from initial screening to in-depth mechanistic studies.

Caption: Experimental Workflow for GX-674 Characterization.

Downstream Signaling Pathways

The engagement of NaV1.7 by GX-674 is poised to modulate downstream signaling cascades that are critical in pain pathways. NaV1.7 does not act in isolation but is part of a larger protein interaction network. Key interacting partners include Collapsin Response Mediator Protein 2 (CRMP2) and proteins involved in the opioid signaling pathway.

CRMP2-Mediated Signaling: CRMP2 is a protein involved in neuronal development and signaling that has been shown to interact with NaV1.7. This interaction can regulate the trafficking and function of NaV1.7. Post-translational modifications of CRMP2, such as SUMOylation, can influence NaV1.7 activity and contribute to neuropathic pain states. By inhibiting NaV1.7, GX-674 may indirectly modulate CRMP2-dependent signaling pathways that contribute to neuronal hyperexcitability.

Modulation of Opioid Signaling: There is a functional link between NaV1.7 and the endogenous opioid system. Loss of NaV1.7 function has been shown to upregulate the expression of endogenous opioids, such as enkephalins, and potentiate opioid receptor signaling. This suggests that the analgesic effect of NaV1.7 inhibition may be, in part, mediated by an enhancement of the endogenous opioid system. GX-674, by blocking NaV1.7, could therefore lead to a similar potentiation of opioid signaling, contributing to its analgesic effect.

Caption: Proposed Signaling Pathway of GX-674 Action.

Conclusion

GX-674 is a highly potent and selective, state-dependent inhibitor of NaV1.7. Its biophysical profile makes it a valuable tool for studying the role of NaV1.7 in pain and a promising candidate for the development of novel analgesics. The detailed experimental protocols provided in this guide offer a framework for the characterization of GX-674 and similar compounds. Further investigation into its interaction with the NaV1.7 protein complex and the downstream signaling consequences will continue to illuminate the intricate role of this ion channel in neuronal excitability and pain.

References

Methodological & Application

Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology using GX-674

For Researchers, Scientists, and Drug Development Professionals

Introduction

GX-674 is a potent and highly selective small-molecule antagonist of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a genetically validated target for pain therapeutics, as gain-of-function mutations in the SCN9A gene (which encodes NaV1.7) are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3] GX-674, an aryl sulfonamide compound, exhibits state-dependent binding to the fourth voltage-sensing domain (VSD4) of the NaV1.7 channel.[2] Its high selectivity and potency make it a valuable tool for studying the physiological roles of NaV1.7 and for the development of novel analgesics.

These application notes provide a detailed protocol for the characterization of GX-674's inhibitory effects on human NaV1.7 channels expressed in a heterologous system using the whole-cell patch-clamp electrophysiology technique.

Data Presentation

Inhibitory Activity of GX-674 on NaV1.7

| Parameter | Value | Cell Line | Reference |

| IC50 | 0.1 nM | HEK293 | [1] |

Selectivity of GX-674

| Channel | Selectivity vs. NaV1.7 | Reference |

| NaV1.5 | ~100,000-fold |

Typical Electrophysiological Parameters for NaV1.7 in HEK293/CHO Cells

| Parameter | Typical Value Range |

| Resting Membrane Potential | -40 mV to -70 mV |

| Peak Current Amplitude | 100 pA to >800 pA |

| Vhalf of Activation | ~ -11 mV |

| Vhalf of Inactivation | ~ -73 mV |

Signaling Pathway

The NaV1.7 channel, by controlling sodium influx, plays a critical role in the generation and propagation of action potentials in nociceptive neurons. Its activity can influence downstream signaling cascades involved in pain perception and other cellular processes. GX-674, by blocking NaV1.7, can modulate these pathways.

Experimental Protocols

Cell Culture and Preparation

-

Cell Lines: HEK293 or CHO cells stably expressing human NaV1.7 (hNaV1.7) are recommended.

-

Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells every 2-3 days to maintain optimal health and density.

-

Preparation for Electrophysiology: Plate the cells onto glass coverslips coated with an adhesion factor (e.g., Poly-D-Lysine) 24-48 hours before the experiment to achieve a confluence of 50-70%.

Solutions and Reagents

| Solution | Component | Concentration (mM) |

| External (Extracellular) Solution | NaCl | 140 |

| KCl | 5 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| Glucose | 10 | |

| Adjust pH to 7.4 with NaOH | ||

| Internal (Pipette) Solution | CsF | 140 |

| NaCl | 10 | |

| EGTA | 1 | |

| HEPES | 10 | |

| Adjust pH to 7.3 with CsOH | ||

| GX-674 Stock Solution | GX-674 | 10 mM in DMSO |

Whole-Cell Patch-Clamp Electrophysiology Workflow

Detailed Protocol

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Pipette Filling and Positioning: Fill a prepared micropipette with the internal solution, ensuring no air bubbles are trapped at the tip. Mount the pipette on the micromanipulator and apply positive pressure. Lower the pipette into the bath and position it near a healthy-looking cell.

-

Seal Formation: Under visual guidance, gently press the pipette tip against the cell membrane. Release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical access to the entire cell.

-

Baseline Recording:

-

Holding Potential: Clamp the cell at a holding potential of -120 mV to ensure the majority of NaV1.7 channels are in the resting state.

-

Activation Protocol: To elicit NaV1.7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms).

-

Inactivation Protocol: To assess steady-state inactivation, apply a series of 500 ms to 5 s pre-pulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).

-

-

Application of GX-674:

-

Prepare a series of dilutions of GX-674 in the external solution from the stock solution.

-

Perfuse the recording chamber with the external solution containing the desired concentration of GX-674. Allow sufficient time for the compound to equilibrate.

-

-

Recording in the Presence of GX-674: Repeat the voltage protocols described in step 6 to measure the effect of GX-674 on NaV1.7 currents.

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationship plots.

-

To determine the IC50, plot the percentage of current inhibition as a function of the GX-674 concentration and fit the data with a Hill equation.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Difficulty forming a giga-seal | Unhealthy cells, dirty pipette tip, or incorrect pressure. | Use healthy, sub-confluent cells. Ensure pipette tip is clean. Apply gentle and steady suction. |

| Low current amplitude | Low channel expression, poor whole-cell access. | Use a cell line with robust NaV1.7 expression. Ensure complete membrane rupture for whole-cell access. |

| Unstable recording | Leaky seal, cell death. | Monitor seal resistance throughout the experiment. If the seal deteriorates, discard the recording. |

Conclusion

This document provides a comprehensive guide for utilizing GX-674 in whole-cell patch-clamp electrophysiology experiments to study the function of the NaV1.7 channel. The high potency and selectivity of GX-674 make it an invaluable pharmacological tool for investigating the role of NaV1.7 in cellular excitability and for the screening and development of novel analgesic compounds. Adherence to the detailed protocols and troubleshooting guidelines will facilitate the acquisition of high-quality, reproducible data.

References

Application Notes and Protocols for GX-674: A Potent and Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of GX-674, a potent and state-dependent antagonist of the voltage-gated sodium channel Nav1.7. The methodologies described herein are essential for researchers investigating novel analgesics and studying the pharmacology of ion channels.

Introduction

GX-674 is an aryl sulfonamide that selectively inhibits the Nav1.7 sodium channel, a genetically validated target for pain.[1] Unlike traditional sodium channel blockers that target the pore, GX-674 exhibits a unique mechanism of action by binding to the voltage-sensing domain 4 (VSD4). This interaction stabilizes the inactivated state of the channel, leading to potent and state-dependent inhibition.[1] GX-674 demonstrates remarkable selectivity for Nav1.7 over other Nav channel isoforms, including the cardiac channel Nav1.5, making it a valuable tool for pain research.[1][2]

Quantitative Data Summary

The inhibitory potency and selectivity of GX-674 have been determined using electrophysiological assays. The following table summarizes the key quantitative data for GX-674 and provides a comparison with other known Nav1.7 inhibitors.

| Compound | Target | Assay Type | IC50 | Selectivity | Reference |

| GX-674 | Human Nav1.7 | Patch Clamp | 0.1 nM (at -40 mV) | ~100,000-fold vs. Nav1.5 | [3] |

| GDC-0276 | Human Nav1.7 | Patch Clamp | 0.4 nM | >21-fold vs. Nav1.1, 1.2, 1.4, 1.5, 1.6 | |

| GDC-0310 | Human Nav1.7 | Patch Clamp | 0.6 nM | >63-fold vs. Nav1.1, 1.2, 1.5; ~6-fold vs. Nav1.4 |